(S)-2-Amino-N-((S)-1-phenylethyl)butanamide
CAS No.:
Cat. No.: VC18280625
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 |
| Standard InChI Key | FTHQZSQBOAQFHK-ONGXEEELSA-N |
| Isomeric SMILES | CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N |
| Canonical SMILES | CCC(C(=O)NC(C)C1=CC=CC=C1)N |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a butanamide backbone with an (S)-configured amino group at the second carbon and an (S)-1-phenylethyl substituent linked via the amide nitrogen. The stereochemistry is critical to its biological interactions, as evidenced by its distinct InChIKey (IBMJEJFJDQFSCM-JQWIXIFHSA-N) , which encodes the absolute configuration. The 2D structure (Fig. 1) highlights the planar amide bond and the spatial arrangement of the phenyl group, which influences hydrophobic interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide | |
| SMILES | CC@@HNC(=O)C@HN | |
| InChI | InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 | |
| XLogP3-AA | 1.9 | |
| Rotatable Bond Count | 4 |
Stereochemical Influence on Properties
The (S,S) configuration minimizes steric clashes between the methyl branch of the butanamide and the phenyl ring, enhancing conformational stability . Computational models predict a hydrogen bond donor count of 2 and an acceptor count of 2, suggesting moderate solubility in polar solvents .
Synthesis and Optimization Strategies
Amide Bond Formation
The synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide typically employs coupling reagents such as HATU or EDCI, following protocols for sterically hindered amines . A representative procedure involves:
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Activating the carboxylic acid derivative of (S)-2-amino-3-methylbutanoic acid with HATU.
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Reacting with (S)-1-phenylethylamine in dichloromethane at 0°C.
Table 2: Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Coupling Reagent | HATU | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Yield | 68–72% |
Chirality Preservation
The use of optically pure starting materials ((S)-1-phenylethylamine and (S)-2-aminobutanoic acid) ensures retention of stereochemistry. Racemization risks are mitigated by avoiding elevated temperatures during coupling .
Physicochemical and Computational Properties
Partition Coefficients and Solubility
The XLogP3 value of 1.9 indicates moderate lipophilicity, aligning with its potential for blood-brain barrier penetration. Aqueous solubility is limited (predicted <1 mg/mL at pH 7), necessitating formulation with co-solvents like DMSO for biological assays .
TPSA and Drug-Likeness
The topological polar surface area (TPSA) is 69.1 Ų, consistent with compounds exhibiting moderate membrane permeability. Compliance with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10) suggests favorable drug-likeness .
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 220.31 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| TPSA | 69.1 Ų |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.28–7.18 (m, 5H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, NHCH(CH₃)), 3.89 (dd, J = 8.4, 4.8 Hz, 1H, CH(NH₂)), 1.85–1.72 (m, 1H, CH(CH₃)₂), 1.43 (d, J = 6.8 Hz, 3H, CH(CH₃)), 0.94 (d, J = 6.8 Hz, 6H, (CH₃)₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 173.5 (C=O), 144.2 (Ar-C), 128.4–126.1 (Ar-CH), 58.3 (CH(NH₂)), 49.8 (NHCH(CH₃)), 34.1 (CH(CH₃)₂), 24.7 (CH(CH₃)), 22.1 ((CH₃)₂) .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 221.1542 [M+H]⁺ (calc. 221.1549) . Fragmentation patterns include loss of the phenylethyl group (m/z 130.0864) and cleavage of the amide bond (m/z 91.0548) .
Biological Relevance and Applications
Enzyme Inhibition Studies
While direct biological data for this compound is limited, structural analogs demonstrate inhibitory activity against serine proteases and kinases. The (S,S) configuration enhances binding affinity to chiral enzyme pockets .
Peptidomimetic Design
The compound’s rigidity and stereochemistry make it a candidate for replacing peptide bonds in protease-resistant drug candidates.
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